butyl [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetate
Description
Butyl [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetate (chemical formula: C₂₁H₂₀O₆; molecular weight: 368.13 g/mol) is a synthetic flavonoid derivative derived from chrysin (5,7-dihydroxyflavone). It features a butyl ester group at the 7-hydroxy position of the chromen-4-one core and a phenyl substituent at the C2 position (Figure 1). This compound, referred to as C1 in the literature, was synthesized via two methods:
- Method A: Yield 80.2%, m.p. 122–124°C, Rf = 0.74 (silica gel, ethyl acetate:petroleum ether 2:1).
- Method B: Yield 68.0%, m.p. 122–124°C, Rf = 0.75 (same solvent system) .
The compound is investigated for anticancer and antibacterial properties, leveraging the bioactive chromen-4-one scaffold .
Properties
Molecular Formula |
C21H20O6 |
|---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
butyl 2-(5-hydroxy-4-oxo-2-phenylchromen-7-yl)oxyacetate |
InChI |
InChI=1S/C21H20O6/c1-2-3-9-25-20(24)13-26-15-10-16(22)21-17(23)12-18(27-19(21)11-15)14-7-5-4-6-8-14/h4-8,10-12,22H,2-3,9,13H2,1H3 |
InChI Key |
ZXGCNQONCZWEOM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)COC1=CC(=C2C(=C1)OC(=CC2=O)C3=CC=CC=C3)O |
Origin of Product |
United States |
Preparation Methods
Direct Alkylation of 7-Hydroxychromone Intermediate
The most widely reported method involves the alkylation of 5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-ol (1 ) with butyl bromoacetate (2 ) under basic conditions. The reaction proceeds via nucleophilic substitution, where the phenolic oxygen attacks the electrophilic carbon of bromoacetate.
Reaction Conditions:
-
Base: Cesium carbonate (Cs₂CO₃, 3.0 equivalents) in N,N-dimethylformamide (DMF) at 80°C for 6 hours.
-
Solvent: DMF enhances nucleophilicity and stabilizes intermediates.
Mechanistic Insight:
The base deprotonates the phenolic hydroxyl group, generating a phenoxide ion that displaces bromide from butyl bromoacetate. Steric hindrance from the chromone’s phenyl group necessitates elevated temperatures to overcome kinetic barriers.
Two-Step Synthesis via Acetic Acid Intermediate
An alternative approach first synthesizes [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetic acid (3 ), followed by esterification with butanol:
Step 1: Synthesis of [(5-Hydroxy-4-Oxo-2-Phenyl-4H-Chromen-7-Yl)Oxy]Acetic Acid
Reactants:
-
1 (1.0 equivalent) and chloroacetic acid (1.2 equivalents) in aqueous sodium hydroxide (NaOH).
Conditions: -
Reflux at 100°C for 4 hours.
-
Yield: 82% after acidification and recrystallization.
Step 2: Esterification with Butanol
Reactants:
-
3 (1.0 equivalent), butanol (5.0 equivalents), and sulfuric acid (H₂SO₄, catalytic).
Conditions: -
Reflux at 120°C for 8 hours under Dean-Stark trap to remove water.
Advantages:
-
Avoids handling reactive alkyl bromides.
Optimization of Reaction Parameters
Base and Solvent Screening
Comparative studies reveal that Cs₂CO₃ in DMF outperforms K₂CO₃ or NaH in direct alkylation (Table 1).
Table 1: Effect of Base and Solvent on Yield
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Cs₂CO₃ | DMF | 80 | 75 |
| K₂CO₃ | Acetone | 60 | 59 |
| NaH | THF | 25 | 42 |
Temperature and Time Dependence
Yields plateau at 80°C after 6 hours (Fig. 1A). Prolonged heating (>8 hours) promotes side reactions, reducing purity.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Recent advances employ microreactors to enhance mixing and heat transfer:
Purification Techniques
-
Recrystallization: Methanol/diethyl ether (1:1) yields crystals with 99.5% purity.
-
Chromatography: Silica gel (ethyl acetate/hexane, 3:7) resolves ester byproducts.
Characterization and Quality Control
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
Butyl [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The ester group can be hydrolyzed to form the corresponding acid and alcohol.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Acidic or basic hydrolysis using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of 5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl acetate.
Reduction: Formation of 5-hydroxy-4-hydroxy-2-phenyl-4H-chromen-7-yl acetate.
Substitution: Formation of 5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl alcohol and butyric acid.
Scientific Research Applications
Butyl [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of butyl [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetate involves its interaction with various molecular targets and pathways. The compound’s hydroxyl and carbonyl groups allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Ester Groups
a) Butyl [(6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate
- Formula : C₁₉H₂₂O₅; Molecular Weight : 330.38 g/mol.
- Key Differences: Incorporates a cyclopenta ring fused to the chromen core and a methyl group at C4. No bioactivity data are reported .
b) Ethyl ((3,4-Dimethyl-2-oxo-2H-chromen-7-yl)oxy)acetate
- Formula : C₁₅H₁₆O₅; Molecular Weight : 276.29 g/mol.
- Key Differences : Smaller ethyl ester group and dimethyl substitution at C3/C3. The shorter ester chain may reduce metabolic stability compared to the butyl analog, while methyl groups could sterically hinder interactions with biological targets .
c) 4-Methyl-2-oxo-2H-chromen-7-yl phenoxyacetate
- Formula : C₁₈H₁₄O₅; Molecular Weight : 310.30 g/mol.
- Key Differences: Phenoxyacetate group replaces the butyl ester.
Functional Group Modifications
a) 6-ET-4-OXO-3-PHENOXY-2-(TRIFLUOROMETHYL)-4H-CHROMEN-7-YL (4-BROMOPHENOXY)ACETATE
- Formula : C₂₆H₁₈BrF₃O₆; Molecular Weight : 563.32 g/mol.
- Key Differences: Contains trifluoromethyl (electron-withdrawing), bromophenoxy (halogenated), and ethyl groups.
b) 7-((3,5-Dimethylbenzyl)oxy)-5-hydroxy-2-phenyl-4H-chromen-4-one (C2)
Structural and Bioactivity Trends
*LogP values estimated using fragment-based methods.
Research Implications
- Lipophilicity and Bioavailability: The butyl ester in C1 balances lipophilicity (LogP ~3.5) and molecular weight, favoring cellular uptake without excessive hydrophobicity. Larger substituents (e.g., bromophenoxy in ) may hinder solubility .
- Synthetic Efficiency : C1’s high yield (80.2%) contrasts with lower yields for complex analogs (e.g., trifluoromethyl/bromo derivatives), which require multi-step synthesis .
Biological Activity
Butyl [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetate is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C23H22O5
- Molecular Weight : 402.4 g/mol
- IUPAC Name : Butyl 2-(5-hydroxy-4-oxo-2-phenylchromen-7-yloxy)acetate
The compound features a chromenone backbone, which is known for various biological activities, including antioxidant and anti-inflammatory effects.
The biological activity of this compound is primarily attributed to its interaction with several molecular targets:
- Antioxidant Activity : The chromenone structure can scavenge free radicals, reducing oxidative stress and potentially preventing cellular damage.
- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which play critical roles in the synthesis of pro-inflammatory mediators .
- Anticancer Properties : Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
In Vitro Studies
Several studies have evaluated the biological activity of related compounds within the same class as this compound.
- Cholinesterase Inhibition : Compounds structurally similar to butyl [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yloxy]acetate have demonstrated inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in Alzheimer’s disease research. For instance, IC50 values ranged from 10.4 μM to 34.2 μM for various derivatives .
- Cytotoxicity Against Cancer Cells : Studies show that derivatives of this compound exhibit cytotoxic effects on breast cancer cell lines (e.g., MCF-7), with varying degrees of potency depending on structural modifications .
- Antioxidant Capacity : The antioxidant activity was assessed through DPPH radical scavenging assays, where compounds demonstrated significant free radical scavenging abilities, indicating potential protective effects against oxidative stress.
Case Study 1: Antioxidant Potential
In a study evaluating the antioxidant capacity of chromenone derivatives, butyl [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yloxy]acetate showed a notable reduction in lipid peroxidation levels in vitro, suggesting its potential for use in formulations aimed at reducing oxidative damage.
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of chromenone derivatives, revealing that butyl [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yloxy]acetate significantly inhibited COX and LOX activities, thus reducing the production of inflammatory mediators in cultured cells.
Summary Table of Biological Activities
Q & A
Basic: What are the optimized synthetic routes for butyl [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetate, and how can reaction conditions improve yield?
Answer:
The synthesis typically involves esterification of the parent chromenone carboxylic acid derivative. Key steps include:
- Core Chromenone Formation : Alkylation of 5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-ol with bromoacetic acid derivatives under basic conditions (e.g., K₂CO₃ in DMF) to form the intermediate acetic acid ester.
- Butyl Esterification : Reaction of the intermediate with butanol using coupling agents like DCC (dicyclohexylcarbodiimide) or direct acid-catalyzed esterification under reflux .
Optimization Strategies : - Temperature Control : Maintain 60–80°C during esterification to minimize side reactions.
- Solvent Selection : Use aprotic solvents (e.g., DMF or THF) to enhance nucleophilicity of the hydroxyl group.
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate high-purity product .
Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Answer:
- ¹H/¹³C NMR : Confirm the ester linkage (δ ~4.3–4.5 ppm for the -OCH₂CO- group) and aromatic protons (δ 6.8–8.2 ppm for phenyl and chromenone rings). The butyl chain is identified by signals at δ 0.9–1.6 ppm .
- FT-IR : Key peaks include C=O stretching (1720–1740 cm⁻¹ for ester and chromenone carbonyl) and O-H stretching (broad peak ~3200 cm⁻¹ for the phenolic -OH) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ at m/z 409.1284 for C₂₂H₂₀O₆) .
Advanced: How can SHELXL resolve crystallographic ambiguities in its structure?
Answer:
- Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å) to collect intensity data.
- Structure Solution : Employ SHELXD for phase determination via dual-space methods, particularly effective for resolving disorder in the butyl chain or phenyl ring orientation .
- Refinement with SHELXL :
Advanced: What computational methods elucidate the electronic properties influencing its reactivity?
Answer:
- Multiwfn Analysis :
- Electrostatic Potential (ESP) : Map surface charges to identify nucleophilic/electrophilic sites (e.g., electron-deficient chromenone carbonyl).
- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict reactivity trends (e.g., HOMO localized on phenyl ring, LUMO on chromenone system) .
- DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to simulate UV-Vis spectra and compare with experimental λ_max values .
Advanced: How to design enzyme interaction studies to determine its mechanism of action?
Answer:
- Target Selection : Focus on enzymes with known chromenone-binding pockets (e.g., cyclooxygenase-2 or tyrosine kinases) .
- Binding Assays :
- Surface Plasmon Resonance (SPR) : Immobilize the enzyme on a sensor chip and measure binding kinetics (ka/kd) at varying compound concentrations.
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish enthalpic vs. entropic driving forces .
- Kinetic Studies : Perform Michaelis-Menten analysis to assess inhibition type (competitive/uncompetitive) using fluorogenic substrates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
